Undec-10-enohydrazide
Description
Synthesis Analysis
The synthesis of Undec-10-enohydrazide derivatives involves multi-step reactions starting from undec-2-enoic acid. These derivatives have been synthesized for their antimicrobial activities, indicating the compound's utility in medicinal chemistry (Kumar et al., 2016). Additionally, a versatile approach has been developed for the synthesis of 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid, showcasing its utility in organic synthesis (Ishmuratov et al., 1998).
Molecular Structure Analysis
Studies on the molecular structure of Undec-10-enohydrazide derivatives through Quantitative Structure–Activity Relationship (QSAR) and molecular modeling have provided insights into their interaction with microbial targets. Key parameters like the second order molecular connectivity index and Balaban topological index have been identified as crucial for the antimicrobial activity of these compounds (Kumari et al., 2017).
Chemical Reactions and Properties
Undec-10-enohydrazide compounds exhibit significant antimicrobial properties, with specific derivatives showing potent activity against pathogenic microbial strains. The presence of benzylidine moiety with methoxy groups at meta and para positions has been found to enhance antimicrobial activity, highlighting the compound's chemical reactivity and potential for pharmaceutical applications (Kumari et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of Undec-10-enohydrazide itself were not identified, the general methodology for analyzing such compounds involves spectroscopic techniques like NMR and IR spectroscopy, which can provide valuable information on the compound's structural integrity and stability under various conditions.
Chemical Properties Analysis
The chemical properties of Undec-10-enohydrazide derivatives, particularly their antimicrobial activity, are influenced by structural modifications and the presence of functional groups. QSAR studies have played a significant role in understanding these properties, demonstrating the importance of molecular descriptors in predicting the compound's biological activity (Kumari et al., 2017).
Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Pharmaceutical and Medical Research .
- Summary of Application: Undec-10-enoic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities . These derivatives possess antibacterial, antifungal, antimycobacterial, and antiviral activities .
- Methods of Application: The derivatives were synthesized in appreciable yield (50-80%) and characterized by their physicochemical (Mp/Bp and Rf value) and spectral (IR and NMR) data . They were then evaluated for their antimicrobial activities against Gram-positive S. aureus, B. subtilis and Gram-negative E. coli and antifungal activity against A. fumigatus and A. niger by tube dilution method .
Antifungal and Antibacterial Activities
- Scientific Field: Medicinal Chemistry .
- Summary of Application: A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized . These compounds were studied for their antibacterial and antifungal activities against Ralstonia solanacearum and Fusarium oxysporum, respectively .
- Methods of Application: 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles . The synthesized compounds were characterized by NMR, IR, and mass spectral data .
- Results or Outcomes: The antimicrobial assay results revealed that the synthesized compounds possessed a certain degree of antifungal and antibacterial activities on the tested organisms . Among all the compounds, it was found that compounds 4j (with iodo substituent) and 4q (tert-butyl substituent) displayed the highest antibacterial and antifungal activity respectively .
properties
IUPAC Name |
undec-10-enehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQHDWECZBDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281974 | |
Record name | undec-10-enohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undec-10-enohydrazide | |
CAS RN |
5458-77-5 | |
Record name | 10-Undecenoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 23711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5458-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | undec-10-enohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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